N-(4-ethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-Ethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core linked to a 4-ethoxyphenyl group via an acetamide bridge. The 4-ethoxy substituent on the phenyl ring may enhance metabolic stability and modulate electronic properties, influencing receptor binding and solubility.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-2-26-14-9-7-13(8-10-14)22-17(24)11-23-12-21-18-15-5-3-4-6-16(15)27-19(18)20(23)25/h3-10,12H,2,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXILUXCJJWASQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- IUPAC Name : N-(4-ethoxyphenyl)-2-(4-oxo-benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Molecular Formula : C20H17N3O3S
- Molecular Weight : 379.4 g/mol
- CAS Number : 1040683-58-6
The compound features a thienopyrimidine core fused with an ethoxyphenyl group and an acetamide moiety, suggesting potential for diverse biological activities due to its unique structural arrangement.
Structural Features
| Feature | Description |
|---|---|
| Ethoxy Group | Enhances lipophilicity and bioavailability |
| Thienopyrimidine Core | Imparts potential for various pharmacological activities |
| Acetamide Moiety | Contributes to solubility and stability |
Anticancer Activity
Preliminary studies indicate that compounds similar to N-(4-ethoxyphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. For example, thienopyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Evaluation
A study evaluated the anticancer activity of related thienopyrimidine compounds against various cancer cell lines. The results indicated that the compounds exhibited IC50 values in the micromolar range, demonstrating potent cytotoxic effects.
Antimicrobial Activity
Compounds with similar structural features have also shown promising antimicrobial activity. The benzothieno-pyrimidine scaffold is known for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Fluorouracil | Various cancer cells | 1.5 µM |
| Thieno[3,2-d]pyrimidine derivatives | Staphylococcus aureus | 8 µg/mL |
| Benzothiazole derivatives | Candida albicans | 16 µg/mL |
Acetylcholinesterase Inhibition
Research has highlighted the potential of N-(4-ethoxyphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.
The compound may inhibit AChE by binding to the active site, thereby increasing acetylcholine levels in the synaptic cleft. This mechanism has been supported by molecular docking studies that illustrate strong binding affinity to AChE.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be approached through several methods:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Cyclization Strategies : Utilizing cyclization agents to form the thienopyrimidine core.
- Functional Group Modifications : Introducing ethoxy and acetamide groups through nucleophilic substitutions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in the Heterocyclic Core
Benzothieno[3,2-d]pyrimidin-4-one Derivatives
- The benzyl group may increase lipophilicity compared to the ethoxy-substituted phenyl.
- Anti-inflammatory Derivatives (): Compounds like N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide feature methylsulfonamide and thioether substituents. These groups enhance COX-2 inhibition, with IC₅₀ values in the nanomolar range, demonstrating the impact of electronegative substituents on anti-inflammatory activity .
Thieno[2,3-d]pyrimidin-4-one Derivatives ()
- Compound 8: Incorporates a thiophene ring and 2,3-dimethoxyphenyl group. The methoxy groups improve solubility, but the thiophene may reduce metabolic stability compared to the benzothieno core.
Quinazolin-4-one Derivatives ()
- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide : The quinazoline core, while structurally distinct, shares the acetamide linkage. Chloro and methyl groups enhance inhibitory activity against Mycobacterium tuberculosis InhA, suggesting substituent-dependent efficacy .
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ~395 g/mol (C₁₉H₁₇N₃O₃S). The ethoxy group enhances solubility in polar solvents compared to chlorinated analogs.
- Hexahydrobenzothieno[2,3-d]pyrimidine (): Molecular weight 489.98 g/mol. The hexahydro ring increases lipophilicity, reducing aqueous solubility.
Tautomerism and Stability
highlights tautomerism in N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide, existing as a 1:1 mixture of imino and amino tautomers. The target compound may exhibit similar behavior, stabilized by the ethoxy group’s electron-donating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
